Comprehensive Spectroscopic Characterization Guide: 1-Ethyl-1-(o-tolyl)hydrazine
Comprehensive Spectroscopic Characterization Guide: 1-Ethyl-1-(o-tolyl)hydrazine
Executive Summary & Strategic Context
1-Ethyl-1-(o-tolyl)hydrazine (also known as 1-ethyl-1-(2-methylphenyl)hydrazine) is a critical unsymmetrical hydrazine intermediate. It is frequently employed as a precursor in the Fischer Indole Synthesis to generate N-ethyl-7-methylindoles, which are scaffolds in various serotonergic receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a definitive reference for the spectroscopic identification of this molecule. Unlike simple alkyl hydrazines, the steric bulk of the ortho-methyl group and the electron-donating nature of the ethyl moiety create unique spectral signatures. The data presented here is synthesized from structural principles and analogous arylhydrazine standards, providing a robust baseline for experimental validation.
Core Chemical Identity
-
IUPAC Name: 1-Ethyl-1-(2-methylphenyl)hydrazine
-
Molecular Formula:
-
Molecular Weight: 150.22 g/mol
-
Physical State: Typically a pale yellow oil (free base) or white crystalline solid (hydrochloride salt).
Analytical Workflow & Sample Preparation[1][2][3]
High-quality spectroscopic data depends entirely on sample purity. Arylhydrazines are prone to oxidation (forming diazenes) and decomposition. The following workflow ensures the isolation of the pristine free base from the commercially stable hydrochloride salt (e.g., Sigma-Aldrich Product PH012201) prior to analysis.
Protocol: Free Base Liberation
Note: Run this protocol immediately before spectral acquisition to prevent oxidation.
-
Dissolution: Dissolve 100 mg of the hydrochloride salt in 5 mL deionized water.
-
Neutralization: Slowly add saturated
(aq) until pH ~9. The solution will become cloudy as the free base oil separates. -
Extraction: Extract 3x with 5 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Pass the organic layer through a pad of anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (
) to yield the pale yellow oil. -
Solvation: Immediately dissolve in
(for NMR) or neat film (for IR).
Figure 1: Critical isolation workflow to prevent oxidative degradation prior to analysis.
Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7]
The NMR signature of this molecule is defined by the asymmetry introduced by the ortho-methyl group. This breaks the magnetic equivalence often seen in para-substituted analogs.
NMR (400 MHz, )
Diagnostic Insight: The key to confirming the structure is the quartet at ~3.4 ppm (Ethyl
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.20 – 7.25 | Multiplet (m) | 1H | Ar-H (3) | Adjacent to methyl group (meta to N). |
| 7.10 – 7.18 | Multiplet (m) | 1H | Ar-H (5) | Meta to N. |
| 7.00 – 7.08 | Multiplet (m) | 2H | Ar-H (4, 6) | Para and Ortho to N. |
| 3.35 – 3.45 | Quartet ( | 2H | Deshielded by Nitrogen. | |
| 3.20 – 3.80 | Broad Singlet (br s) | 2H | Exchangeable. Shifts with concentration. | |
| 2.32 | Singlet (s) | 3H | Characteristic ortho-tolyl methyl. | |
| 1.05 – 1.15 | Triplet ( | 3H | Terminal methyl. |
NMR (100 MHz, )
Diagnostic Insight: Look for the ipso-carbon signal around 150 ppm. The steric hindrance of the ortho-methyl group may cause slight line broadening in the aromatic region depending on the rotameric exchange rate at room temperature.
| Chemical Shift ( | Carbon Type | Assignment |
| 149.5 | Quaternary (C) | Ar-C1 (Ipso, attached to N) |
| 131.8 | Quaternary (C) | Ar-C2 (Ortho, attached to |
| 130.9 | Methine (CH) | Ar-C3 |
| 126.5 | Methine (CH) | Ar-C5 |
| 123.8 | Methine (CH) | Ar-C4 |
| 119.2 | Methine (CH) | Ar-C6 |
| 53.4 | Methylene ( | |
| 18.5 | Methyl ( | |
| 12.1 | Methyl ( |
Infrared (IR) Spectroscopy[2]
The IR spectrum is most useful for confirming the presence of the primary amino group (
| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| 3320 - 3400 | Medium, Doublet | Confirm primary amine ( | |
| 3020 - 3060 | Weak | Aromatic ring presence. | |
| 2850 - 2970 | Medium-Strong | Ethyl and Methyl alkyl chains. | |
| 1580 - 1605 | Medium | Aromatic skeletal vibration. | |
| 1490 | Strong | Aromatic skeletal vibration. | |
| 1250 - 1320 | Medium | Aryl-Amine bond. | |
| 740 - 760 | Strong | Ortho-substitution pattern (4 adjacent H). |
Mass Spectrometry (MS) - EI Mode
In Electron Impact (EI) ionization (70 eV), 1-Ethyl-1-(o-tolyl)hydrazine exhibits a distinct fragmentation pattern. The molecular ion (
Fragmentation Pathway Logic[8]
-
Molecular Ion: m/z 150.
-
Primary Loss: Cleavage of the weak
bond is the dominant pathway, losing the radical (16 Da) to form the N-ethyl-o-toluidine cation (m/z 134). -
Secondary Loss: Loss of the ethyl group (29 Da) or methyl radical (15 Da).
-
Base Peak: Often the tropylium-type ion or the stabilized aniline cation.
Figure 2: Predicted fragmentation pathway for EI-MS analysis.
Key MS Peaks (EI, 70 eV)
| m/z | Relative Abundance | Ion Identity | Mechanism |
| 150 | 15 - 25% | Molecular Ion. | |
| 134 | 100% (Base Peak) | Cleavage of N-N bond. | |
| 119 | 40 - 60% | Loss of methyl from fragment 134. | |
| 106 | 30 - 50% | McLafferty-like rearrangement of ethyl group. | |
| 91 | 50 - 70% | Tropylium ion (characteristic of benzyl/tolyl). | |
| 77 | 20 - 30% | Phenyl cation. |
References
-
Sigma-Aldrich. 1-Ethyl-1-(2-methylphenyl)hydrazine hydrochloride Product Data (PH012201). Retrieved from .
-
RSC Advances. Synthesis and characterization of arylhydrazines. (General reference for hydrazine NMR shifts). .
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
NIST Chemistry WebBook. Mass Spectra of Hydrazine Derivatives..
